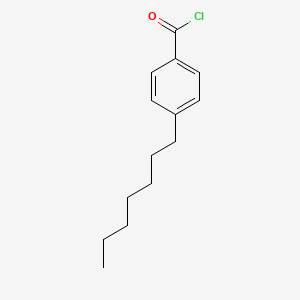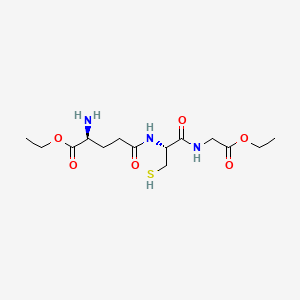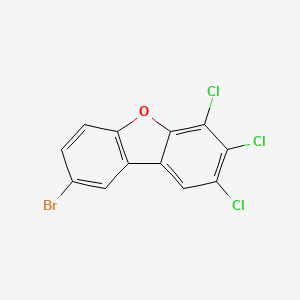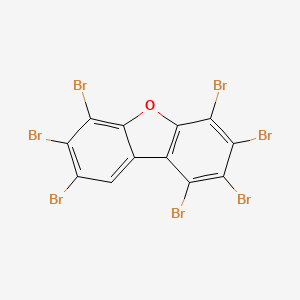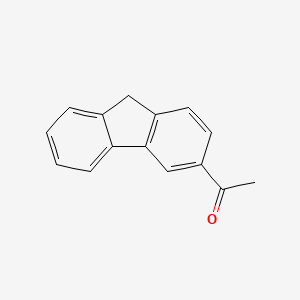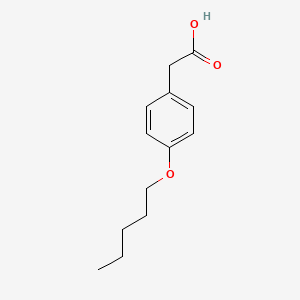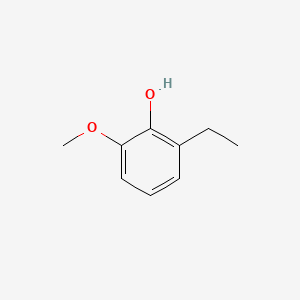
Benzhydrylphosphonsäure
Übersicht
Beschreibung
Benzhydrylphosphonic Acid is a useful research compound. Its molecular formula is C13H13O3P and its molecular weight is 248.21 g/mol. The purity is usually 95%.
The exact mass of the compound Benzhydrylphosphonic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzhydrylphosphonic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzhydrylphosphonic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Einführung der S-tert-Butyl-Gruppe
Benzhydrylphosphonsäure wird als geruchloses Reagenz für die Einführung der S-tert-Butyl-Gruppe hervorgehoben . Diese Anwendung ist in der synthetischen Chemie von entscheidender Bedeutung, da die Einführung dieser Gruppe die chemischen Eigenschaften einer Verbindung erheblich verändern kann, z. B. die Erhöhung des Raumbedarfs oder die Modifizierung der Reaktivität.
Antimikrobielle Anwendungen
Die Verbindung hat ein potenzielles Anwendungsspektrum in der Entwicklung pH-sensitiver Verbindungen zur selektiven Hemmung säurebildender Bakterien . Dies könnte besonders vorteilhaft für die Zahngesundheit sein, da die Kontrolle des Wachstums kariogener Bakterien wie S. mutans für die Vorbeugung von Karies unerlässlich ist.
Materialwissenschaft
In der Materialwissenschaft kann this compound zur Modifizierung von Oberflächen und zur Herstellung funktionaler Materialien mit spezifischen Eigenschaften eingesetzt werden . Diese Materialien können Anwendungen von Beschichtungen bis hin zu Additiven in verschiedenen Verbundwerkstoffen haben.
Biomedizinische Technik
Die Eigenschaften der Säure können in der biomedizinischen Technik genutzt werden, insbesondere bei der Entwicklung pH-sensitiver Wirkstofffreisetzungssysteme . Solche Systeme können Medikamente als Reaktion auf das saure Milieu bestimmter Körpergewebe oder Tumoren freisetzen, was eine gezielte Therapie gewährleistet.
Sensoranwendungen
Aufgrund ihrer pH-Sensitivität könnte this compound zur Herstellung von Sensoren eingesetzt werden . Diese Sensoren können Veränderungen des pH-Werts erfassen, was in verschiedenen wissenschaftlichen und medizinischen Diagnosen von Bedeutung ist.
Funktionalisierung von Goldnanopartikeln
This compound kann eine Rolle bei der Funktionalisierung von Goldnanopartikeln spielen . Goldnanopartikel haben eine breite Palette von Anwendungen, darunter Bioimaging, Biosensorik und Wirkstofffreisetzung, und die Funktionalisierung ihrer Oberfläche kann ihre Stabilität und Spezifität verbessern.
Umweltüberwachung
Die Verbindung könnte in der Umweltüberwachung eingesetzt werden, insbesondere bei der Erkennung gefährlicher Chemikalien . Ihre Fähigkeit, auf bestimmte pH-Werte zu reagieren, macht sie zu einem Kandidaten für die Entwicklung von Sensoren, die Schadstoffe oder Verunreinigungen erkennen können.
Lebensmittelverpackungen
In der Lebensmittelindustrie könnte this compound zur Herstellung antimikrobieller oder antifouling-Beschichtungen verwendet werden . Diese Beschichtungen können dazu beitragen, die Lebensmittelqualität zu erhalten und die Haltbarkeit zu verlängern, indem sie das mikrobielle Wachstum auf Verpackungsflächen verhindern.
Wirkmechanismus
Target of Action
Benzhydrylphosphonic Acid, also known as Diphenylmethylphosphonic Acid , is a type of phosphonate. Phosphonates are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . .
Mode of Action
It is known that phosphonates, such as alendronic acid, bind to bone hydroxyapatite and inhibit bone resorption
Biochemical Pathways
Phosphonates are known to affect the pathways related to bone resorption . They attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption .
Result of Action
Phosphonates are known to inhibit bone resorption, leading to an indirect increase in bone mineral density .
Biochemische Analyse
Biochemical Properties
Benzhydrylphosphonic Acid, like other phosphonates, can mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes
Cellular Effects
Given its structural similarity to other phosphonates, it may influence cell function by interacting with cellular metabolic pathways
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Benzhydrylphosphonic Acid is likely involved in certain metabolic pathways due to its ability to mimic phosphates and carboxylates of biological molecules
Eigenschaften
IUPAC Name |
benzhydrylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13O3P/c14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRCQIRZJMJGMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92025-81-5 | |
| Record name | Benzhydrylphosphonic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
